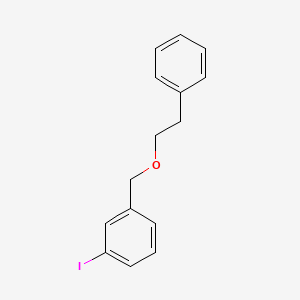
Tesaglitazar
概要
説明
Tesaglitazar is a synthetic compound known for its dual-acting properties on peroxisome proliferator-activated receptors (PPARs). It is a white solid with a molecular formula of C20H24O7S and a molecular weight of 408.47 g/mol . This compound is primarily used in scientific research due to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tesaglitazar involves multiple steps. One common method includes the use of 1,4-dioxane and benzenepropanamide as starting materials. The reaction proceeds through a series of steps involving the formation of intermediate compounds, which are then subjected to various reaction conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as chromatography for purification and characterization of the final product .
化学反応の分析
Types of Reactions
Tesaglitazar undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Tesaglitazar has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The compound exerts its effects primarily through its action on PPARs, which are nuclear receptors involved in the regulation of gene expression. By binding to these receptors, the compound modulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. This dual-acting property makes it a valuable tool in the study of metabolic diseases .
類似化合物との比較
Similar Compounds
Rosiglitazone: Another PPAR agonist used in the treatment of type 2 diabetes.
Pioglitazone: A PPAR agonist with similar therapeutic applications.
Fenofibrate: A PPAR agonist used to treat hyperlipidemia.
Uniqueness
Tesaglitazar is unique due to its dual-acting properties on both PPARα and PPARγ receptors. This dual action provides a broader range of effects compared to other PPAR agonists, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
251565-88-5 |
|---|---|
分子式 |
C20H24O7S |
分子量 |
408.5 g/mol |
IUPAC名 |
2-ethoxy-3-[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C20H24O7S/c1-3-25-19(20(21)22)14-16-6-8-17(9-7-16)26-13-12-15-4-10-18(11-5-15)27-28(2,23)24/h4-11,19H,3,12-14H2,1-2H3,(H,21,22) |
InChIキー |
CXGTZJYQWSUFET-UHFFFAOYSA-N |
正規SMILES |
CCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-ethylthieno[3,2-d]pyrimidine](/img/structure/B8798020.png)

![3-Ethyl-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B8798048.png)






![2H-[1,2'-Bipyridin]-2-one](/img/structure/B8798077.png)



